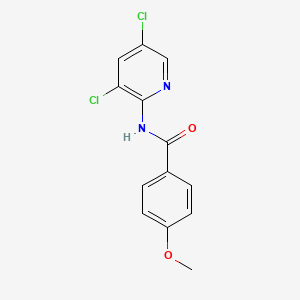![molecular formula C12H12ClNO2 B2778872 6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride CAS No. 2260937-91-3](/img/structure/B2778872.png)
6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the specific synthesis process for “6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride” is not available, alkylaminophenols, which are structurally similar, are synthesized by the Petasis reaction . This reaction occurs between an aldehyde, an amine, and boronic acid .Aplicaciones Científicas De Investigación
Catalytic Activity and Polymorphism
The study by Özdemir et al. (2012) on a pyridine-2,6-dicarboxamide derivative, which shares structural similarities with 6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one hydrochloride, reveals its application in catalysis and polymorphism. The compound demonstrated efficient catalytic activity in the transfer hydrogenation reaction of various ketones under mild conditions. Additionally, its ability to crystallize in two polymorphic forms under the same conditions highlights the importance of understanding solid-state properties for pharmaceutical development (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).
Hydroxymethyl and Amino Derivatives Synthesis
Research by Smirnov, Kuz’min, and Kuznetsov (2005) explores the aminomethylation of pyridines, leading to hydroxymethyl and amino derivatives. This synthesis pathway is crucial for developing new chemical entities with potential therapeutic applications, showcasing the versatility of pyridine derivatives in organic synthesis (Smirnov, Kuz’min, & Kuznetsov, 2005).
Photocleavable Protecting Groups
The work by Coleman and Boyd (1999) introduces the concept of photocleavable protecting groups for primary alcohols, utilizing derivatives of pyridine compounds. This innovative approach finds utility in the selective protection and deprotection of functional groups, a critical strategy in synthetic organic chemistry and drug development (Coleman & Boyd, 1999).
Supramolecular Chemistry
A study by Suresh et al. (2007) on polysubstituted pyridines demonstrates their role in forming supramolecular aggregates through various non-covalent interactions. These findings are significant for the design of molecular assemblies and materials with tailored properties (Suresh, Suresh Kumar, Perumal, Mostad, & Natarajan, 2007).
Anti-Inflammatory Drug Formulation
Castellari and Sabatino (1994) discuss the solid-state structure of an anti-inflammatory drug, highlighting the relevance of pyridine derivatives in pharmaceutical formulations. Their study underscores the importance of molecular structure in the efficacy and stability of therapeutic agents (Castellari & Sabatino, 1994).
Propiedades
IUPAC Name |
6-[3-(hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c14-8-9-3-1-4-10(7-9)11-5-2-6-12(15)13-11;/h1-7,14H,8H2,(H,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKJLKSHNWPBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=O)N2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

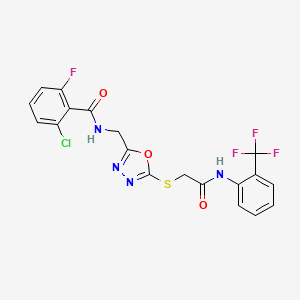

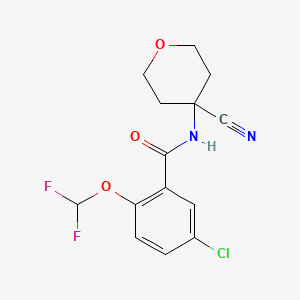
![Methyl [(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate](/img/structure/B2778793.png)
![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2778796.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide](/img/structure/B2778797.png)
![2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}malononitrile](/img/structure/B2778798.png)

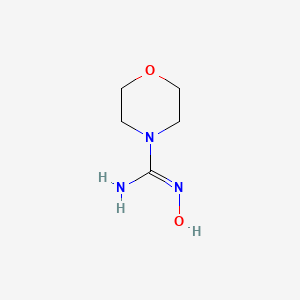
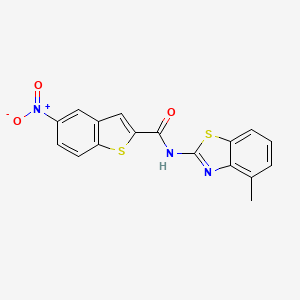
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B2778806.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2778808.png)
